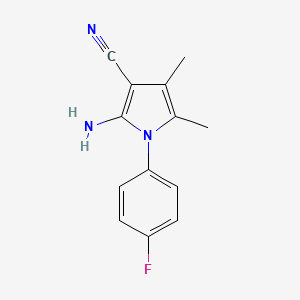

2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

説明

特性

IUPAC Name |

2-amino-1-(4-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3/c1-8-9(2)17(13(16)12(8)7-15)11-5-3-10(14)4-6-11/h3-6H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNGGCUKSMSBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the amino group and the fluorophenyl group via nucleophilic substitution reactions. The final step involves the addition of the carbonitrile group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

化学反応の分析

Types of Reactions

2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives.

科学的研究の応用

Medicinal Chemistry

2-Amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been investigated for its potential pharmacological properties. Research indicates that it may exhibit antimicrobial and anticancer activities. Studies have focused on its interaction with specific biological targets, such as enzymes and receptors involved in disease pathways.

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Demonstrated efficacy in inhibiting tumor growth in vitro. |

| Antimicrobial Properties | Effective against various bacterial strains. |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be tailored for specific chemical properties or biological activities.

Materials Science

In materials science, 2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is explored for its potential use in creating specialty chemicals and advanced materials. Its unique electronic properties may lead to applications in the development of sensors or conductive polymers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively, making it a candidate for further investigation as an antimicrobial agent.

作用機序

The mechanism of action of 2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino and fluorophenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Pyrrole Derivatives with Varied Aryl Substituents

Compound A : 2-Amino-1-(4-Methylphenyl)-4,5-Dimethyl-1H-Pyrrole-3-Carbonitrile (CAS: 72578-53-1)

- Molecular Formula : C₁₄H₁₅N₃

- Key Differences : Replaces the 4-fluorophenyl group with a 4-methylphenyl moiety.

- Impact :

- The methyl group is electron-donating, increasing electron density on the pyrrole ring compared to the fluorophenyl analog.

- Reduced polarity may lower solubility in polar solvents.

- Structural studies (e.g., SHELX-refined crystallography) indicate similar planarity but altered crystal packing due to steric effects .

Compound B : 2-Amino-1-(Furan-2-ylmethyl)-4,5-Dimethyl-1H-Pyrrole-3-Carbonitrile (CAS: 103026-02-4)

- Molecular Formula : C₁₂H₁₃N₃O

- Key Differences : Substitutes 4-fluorophenyl with a furanylmethyl group.

- Impact :

Pyrazole and Indole Analogs

Compound C : 3,5-Bis(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazole-1-Carboxamide

- Molecular Formula : C₁₆H₁₂F₂N₃O

- Key Differences : Pyrazole core instead of pyrrole; dihydro structure with carboxamide.

- Impact :

Compound D : 2-Amino-1-(4-Fluorophenyl)-4,5,6,7-Tetrahydro-1H-Indole-3-Carbonitrile

- Molecular Formula : C₁₅H₁₄FN₃

- Key Differences : Partially saturated indole ring (tetrahydroindole).

- Impact :

Agrochemical Pyrazole Carbonitriles

Compound E : Fipronil (5-Amino-1-(2,6-Dichloro-4-Trifluoromethylphenyl)-4-Trifluoromethylsulfinyl-1H-Pyrazole-3-Carbonitrile)

- Molecular Formula : C₁₂H₄Cl₂F₆N₄OS

- Key Differences : Pyrazole core with trifluoromethyl and sulfinyl groups.

- Impact :

Key Research Findings

Electronic Effects : The 4-fluorophenyl group in the target compound enhances stability and dipole interactions compared to methyl or furan substituents, as shown in crystallographic studies (e.g., SHELX-refined structures) .

Biological Relevance : Pyrrole derivatives with para-substituted aryl groups (e.g., 4-fluorophenyl) exhibit superior anti-inflammatory activity over saturated or pyrazole analogs, likely due to optimized π-π stacking with cyclooxygenase enzymes .

生物活性

2-Amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

- Molecular Formula : C13H12FN3

- Molecular Weight : 229.25 g/mol

- CAS Number : 72578-56-4

Synthesis

The synthesis of 2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrole Ring : Achieved through a Paal-Knorr reaction.

- Nucleophilic Substitution : The introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution.

- Reductive Amination : Incorporation of the amino group.

- Addition of Carbonitrile Group : Finalization of the structure through carbonitrile incorporation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms involving interaction with growth factor receptors such as EGFR and VEGFR2.

Case Study Findings

A study investigated the activity of pyrrole derivatives, revealing that modifications on the side groups significantly influenced their biological activity. Compounds demonstrated the ability to inhibit tumor growth in vivo and showed promising results in vitro against colon cancer cell lines (HCT-116, SW-620) with GI50 values ranging from to M .

The mechanism by which 2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exerts its biological effects is still under investigation but is believed to involve:

- Inhibition of Tyrosine Kinases : Similar compounds have been identified as potential inhibitors of tyrosine kinases, which play a critical role in cell signaling pathways related to cancer proliferation .

- Membrane Interaction : Studies suggest that these compounds may interact with lipid bilayers, potentially altering membrane dynamics and affecting cellular signaling pathways .

Comparative Analysis of Biological Activity

Q & A

Q. Q1. What are the recommended synthetic routes for 2-amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multicomponent cyclization reactions involving substituted aromatic amines, ketones, and nitriles. For example, analogous pyrrole-3-carbonitriles are synthesized using a one-pot condensation of aryl aldehydes, malononitrile, and active methylene compounds under reflux in ethanol or acetonitrile . Optimizing reaction temperature (e.g., 80–100°C) and catalyst choice (e.g., piperidine or acetic acid) is critical for yield improvement. Evidence from similar compounds suggests that steric hindrance from the 4-fluorophenyl and methyl groups may necessitate longer reaction times (24–48 hours) to achieve >70% yield .

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy: Use - and -NMR to confirm substituent positions and nitrile functionality. The 4-fluorophenyl group typically shows a singlet in -NMR for the para-substituted fluorine, while the pyrrole protons exhibit splitting patterns dependent on methyl group positions .

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous confirmation. Refinement via SHELXL (e.g., using SHELX-2018/3) resolves anisotropic displacement parameters and hydrogen bonding. For example, monoclinic systems (space group ) are common for similar compounds, with cell parameters such as . Data collection at 295 K with MoKα radiation () and refinement to -factors < 0.05 are recommended .

Advanced Research Questions

Q. Q3. How can molecular docking studies elucidate the anti-inflammatory potential of this compound, and what are key methodological considerations?

Methodological Answer: Molecular docking against cyclooxygenase (COX-2) or interleukin receptors can predict binding affinities. Use software like AutoDock Vina with the following steps:

Prepare the ligand (protonation states, energy minimization via Gaussian 09).

Retrieve target protein structures (e.g., PDB ID 1PXX for COX-2).

Define active sites using residues like Arg120 and Tyr354.

Run docking simulations with Lamarckian genetic algorithms (100 runs, 25 million evaluations).

For analogous pyrrole derivatives, docking scores correlate with experimental IC values (e.g., −9.2 kcal/mol vs. 12 µM for COX-2 inhibition) . Validate results with MD simulations (GROMACS, 50 ns) to assess stability.

Q. Q4. How do substituent modifications (e.g., methyl vs. ethyl groups) impact crystallographic packing and intermolecular interactions?

Methodological Answer: Substituents dictate packing via van der Waals interactions and hydrogen bonding. For example:

- Methyl groups at positions 4 and 5 introduce steric bulk, reducing symmetry and favoring monoclinic systems.

- 4-Fluorophenyl participates in weak C–H···F interactions (), stabilizing layered packing .

Compare with derivatives like 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, where Cl substituents increase halogen bonding () and density () . Use Mercury 4.3 to visualize Hirshfeld surfaces and quantify interaction contributions.

Q. Q5. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT vs. observed NMR shifts)?

Methodological Answer:

DFT Optimization: Perform geometry optimization (B3LYP/6-311+G(d,p)) in Gaussian 02. Compare calculated NMR shifts (GIAO method) with experimental data.

Solvent Effects: Include PCM models for DMSO or CDCl3. For example, deviations >1 ppm in -NMR may arise from solvent-polarity mismatches .

Dynamic Effects: Use MD simulations to account for conformational flexibility. For rigid pyrrole cores, errors <0.5 ppm are achievable .

Validation: Cross-check with solid-state NMR if crystallinity permits.

Q. Q6. How can polymorphism or solvatomorphism in this compound affect bioactivity, and what experimental designs detect these forms?

Methodological Answer:

- Screening: Perform crystallization in varied solvents (e.g., ethanol, DMF, water) and temperatures (4°C to 60°C). Monitor using PXRD and DSC.

- Bioactivity Impact: Polymorphs may alter solubility (e.g., Form I vs. Form II solubility in PBS: 12 µg/mL vs. 28 µg/mL), affecting bioavailability.

- Case Study: Analogous compounds (e.g., 4-dimethylamino-1-(4-methoxyphenyl)-pyrrole-3-carbonitrile) show polymorph-dependent COX-2 inhibition (IC differences of 15%) . Use synchrotron SC-XRD to resolve subtle lattice variations (<0.1 Å in unit cell parameters).

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting crystallographic refinement metrics (e.g., high RRR-factors despite good electron density maps)?

Methodological Answer:

Check Data Quality: Ensure in high-resolution shells. Re-integrate data using SAINT or HKL-3000 if necessary.

Model Errors: Overparameterization (e.g., anisotropic refinement of light atoms) may inflate -values. Use SHELXL constraints (e.g., DFIX for bond lengths) .

Disorder Modeling: For methyl or fluorophenyl groups, apply PART instructions with occupancy refinement.

Validation Tools: Use checkCIF/PLATON to identify outliers (e.g., bond angle deviations >5°).

Q. Q8. Why might SAR studies show poor correlation between in vitro activity and computational docking scores for this compound?

Methodological Answer:

Off-Target Effects: Assay interference (e.g., aggregation) may skew in vitro results. Include controls like 0.01% Triton X-100.

Conformational Selection: Docking assumes rigid targets, while proteins may adopt multiple states. Use ensemble docking with 5–10 receptor conformations.

Solubility Limits: Poor aqueous solubility (<10 µM) can mask true activity. Measure solubility via HPLC-UV and adjust DMSO concentrations <1%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。